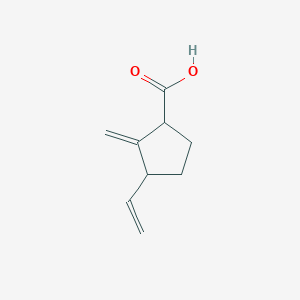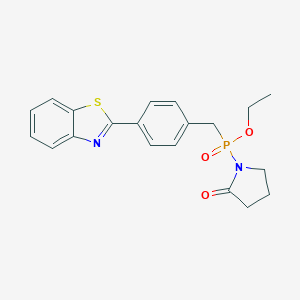
1-(2-Amino-3,6-dimethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3,6-dimethylphenyl)ethanone, also known as ADME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADME is a ketone compound that is synthesized through a complex process involving several chemical reactions.
Mechanism Of Action
The mechanism of action of 1-(2-Amino-3,6-dimethylphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for the development of various inflammatory diseases.
Biochemical And Physiological Effects
1-(2-Amino-3,6-dimethylphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress, which is believed to be responsible for its anticancer and antimicrobial properties. 1-(2-Amino-3,6-dimethylphenyl)ethanone has also been found to modulate the expression of various genes involved in cell growth and proliferation. It has been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes.
Advantages And Limitations For Lab Experiments
1-(2-Amino-3,6-dimethylphenyl)ethanone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied and its properties are well-characterized. However, 1-(2-Amino-3,6-dimethylphenyl)ethanone also has several limitations. It is a complex compound that requires specialized equipment and skilled personnel for its synthesis. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
Future Directions
There are several future directions for the study of 1-(2-Amino-3,6-dimethylphenyl)ethanone. One area of research is the development of novel synthetic methods for 1-(2-Amino-3,6-dimethylphenyl)ethanone. Another area of research is the investigation of its potential applications in drug discovery and development. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been shown to possess several pharmacological properties, which make it a promising candidate for the development of new drugs. Additionally, the study of its mechanism of action and its effects on biological systems can provide valuable insights into the development of new therapies for various diseases.
Conclusion:
In conclusion, 1-(2-Amino-3,6-dimethylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex and requires specialized equipment and skilled personnel. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been extensively studied for its potential applications in drug discovery and development, and its mechanism of action and effects on biological systems are still being investigated. Future research in this area can provide valuable insights into the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 1-(2-Amino-3,6-dimethylphenyl)ethanone involves several chemical reactions, including the condensation of p-toluidine and acetone, followed by amination and reduction. The final product is obtained through purification and crystallization. The synthesis of 1-(2-Amino-3,6-dimethylphenyl)ethanone is a complex process that requires skilled personnel and specialized equipment.
Scientific Research Applications
1-(2-Amino-3,6-dimethylphenyl)ethanone has been extensively studied for its potential applications in various fields. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to possess antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
106634-64-4 |
|---|---|
Product Name |
1-(2-Amino-3,6-dimethylphenyl)ethanone |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2-amino-3,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-4-5-7(2)10(11)9(6)8(3)12/h4-5H,11H2,1-3H3 |
InChI Key |
KRCHVPCNDLSROO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)N)C(=O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)N)C(=O)C |
synonyms |
Ethanone, 1-(2-amino-3,6-dimethylphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



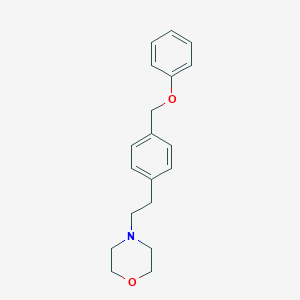
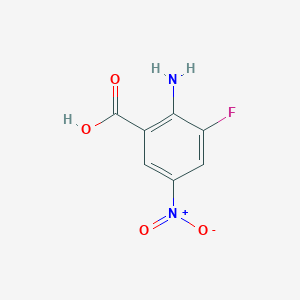

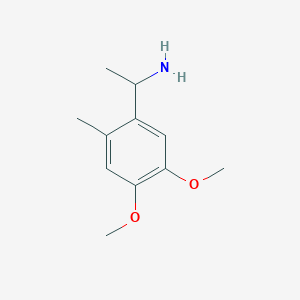
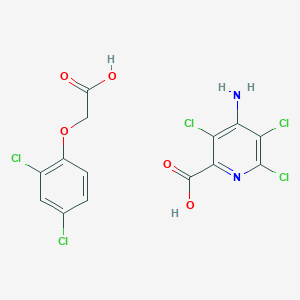
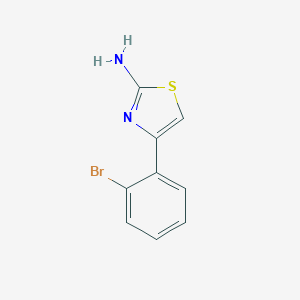
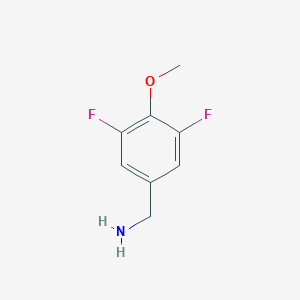
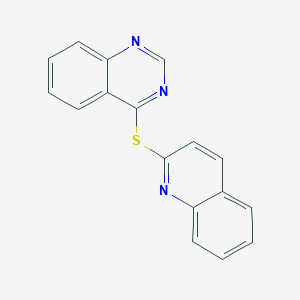

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
